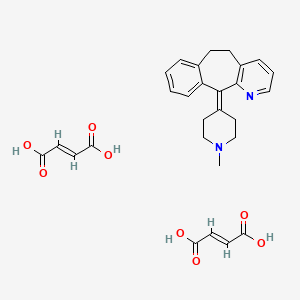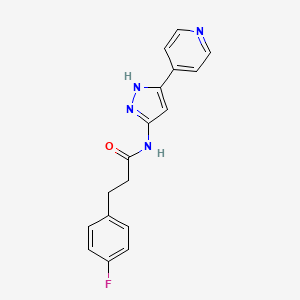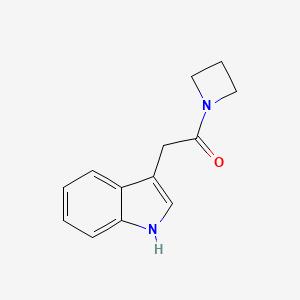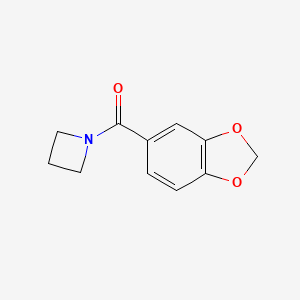
Azatadine 2-butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azatadine 2-butenedioate is a chemical compound that belongs to the class of first-generation antihistamines. It is known for its anticholinergic and antihistaminic properties, which make it effective in treating allergic reactions and symptoms such as rhinitis and nasal congestion . This compound is a derivative of azatadine, which was synthesized in 1963 by Schering-Plough, a former American pharmaceutical company .
Métodos De Preparación
The synthesis of azatadine 2-butenedioate involves the reaction of azatadine with maleic acid. The reaction conditions typically include the use of solvents such as methanol and hydrochloric acid. The process involves dissolving azatadine in methanol, followed by the addition of maleic acid and hydrochloric acid to form the 2-butenedioate salt . The mixture is then dried under vacuum to obtain the final product.
Análisis De Reacciones Químicas
Azatadine 2-butenedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of azatadine N-oxide, while reduction can yield azatadine .
Aplicaciones Científicas De Investigación
Azatadine 2-butenedioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in studies related to histamine receptors and allergic reactions.
Medicine: It is used in the development of antihistamine drugs and in the treatment of allergic conditions.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mecanismo De Acción
Azatadine 2-butenedioate exerts its effects by competing with histamine for histamine H1-receptor sites on effector cells. This antagonism reduces the intensity of allergic reactions and tissue injury responses involving histamine release . The molecular targets include histamine H1-receptors, and the pathways involved are related to the inhibition of histamine-mediated effects such as vasodilation and increased capillary permeability .
Comparación Con Compuestos Similares
Azatadine 2-butenedioate is similar to other first-generation antihistamines such as cyproheptadine, chlorpheniramine, and promethazine. it is unique in its specific chemical structure and its combination of antihistaminic and anticholinergic properties . Similar compounds include:
Cyproheptadine: Known for its antihistaminic and antiserotonergic effects.
Chlorpheniramine: Commonly used for its antihistaminic properties.
Promethazine: Known for its sedative and antiemetic effects.
This compound stands out due to its specific efficacy in treating allergic rhinitis and nasal congestion .
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2.2C4H4O4/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19;2*5-3(6)1-2-4(7)8/h2-7,12H,8-11,13-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHXFFAHXTZRQM-LVEZLNDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(=C2C3=C(C=CC=N3)CCC4=CC=CC=C24)CC1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]piperidin-4-yl]pyrrole-2-carboxylic acid](/img/structure/B7625959.png)

![2-[[2-(4-Chloropyrazol-1-yl)-2-methylpropanoyl]amino]butanoic acid](/img/structure/B7625973.png)
![4-[(3-Phenylphenyl)methylamino]cyclohexan-1-ol](/img/structure/B7625979.png)
![N-[4-[4-(trifluoromethylsulfonyl)anilino]phenyl]acetamide](/img/structure/B7625993.png)
![1-[[[5-Cyclopropyl-1-(4-fluorophenyl)triazole-4-carbonyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B7625994.png)
![1-[(1-Ethylcyclopropyl)methyl]-3-(6-oxa-2-thiaspiro[4.5]decan-9-yl)urea](/img/structure/B7626003.png)
![1-Ethyl-4-(6-phenyl-7-azabicyclo[4.2.0]octane-7-carbonyl)pyrrolidin-2-one](/img/structure/B7626021.png)

![N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine](/img/structure/B7626034.png)
![(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)-(furan-3-yl)methanone](/img/structure/B7626041.png)
